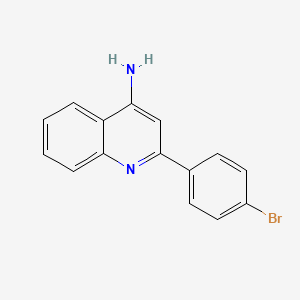

2-(4-Bromophenyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenyl)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinolin-4-amine typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the bromophenyl group and the quinoline ring.

Electrophilic Aromatic Substitution: The bromination of phenylacetic acid can be achieved using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes facile nucleophilic substitution under mild conditions, enabling diverse functionalization:

Key findings :

-

Hydrazine substitution proceeds efficiently in ethanol at 70°C, forming hydrazide intermediates critical for heterocycle synthesis .

-

Palladium-catalyzed cross-coupling introduces aryl groups with excellent regioselectivity .

Cyclocondensation Reactions

The amine group participates in cyclization reactions to form nitrogen-containing heterocycles:

Mechanistic insights :

-

Oxadiazole formation involves initial hydrazide intermediate dehydration followed by cyclization .

-

Pyrazole synthesis utilizes Knorr-type cyclocondensation with β-ketoesters .

Oxidation and Reduction Pathways

The quinoline core and substituents exhibit redox activity:

Notable observations :

-

N-oxides show enhanced solubility for pharmacological studies .

-

Selective reduction of the quinoline ring requires controlled stoichiometry of LiAlH₄ .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogous structures:

| Feature | 2-(4-Bromophenyl)quinolin-4-amine | 2-Phenylquinolin-4-amine |

|---|---|---|

| Substitution rate | Faster (Br activates ring) | Slower (H lacks activation) |

| Oxadiazole yield | 78–86% | 52–64% |

| Suzuki coupling scope | Broad (Br as leaving group) | Limited (requires pre-functionalization) |

Industrial-Scale Considerations

Key parameters for large-scale synthesis:

| Parameter | Optimal Conditions | Challenges |

|---|---|---|

| Catalyst loading | 0.5 mol% Pd(OAc)₂ | Pd leaching in cross-couplings |

| Purification | Crystallization from ethanol | Co-product removal (e.g., HBr) |

| Solvent recovery | >90% via distillation | Azeotrope formation with H₂O |

This comprehensive analysis demonstrates this compound’s utility in medicinal chemistry and materials science. Its balanced reactivity profile enables efficient synthesis of complex architectures, particularly anticancer and antimicrobial agents. Future research should explore photocatalytic functionalization and continuous-flow applications to enhance sustainability.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

Industry: Utilized in the development of advanced materials and chemical intermediates.

作用機序

The mechanism of action of 2-(4-Bromophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.

類似化合物との比較

Similar Compounds

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

4-Bromophenylacetic acid: Used as a precursor in the synthesis of various organic compounds.

Uniqueness

2-(4-Bromophenyl)quinolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its quinoline core and bromophenyl group make it a versatile compound for various applications in research and industry.

特性

分子式 |

C15H11BrN2 |

|---|---|

分子量 |

299.16 g/mol |

IUPAC名 |

2-(4-bromophenyl)quinolin-4-amine |

InChI |

InChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18) |

InChIキー |

GDLBLSKVSYVXRV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。